N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide
Description
This compound features a trichloroethyl core substituted with a 2-methylbenzamide group and a carbamothioyl-linked 4-acetamidophenyl moiety. Its molecular formula is C₁₈H₁₆Cl₃N₅O₄S (average mass: 504.767 g/mol), with a ChemSpider ID of 2107871 . Key structural attributes include:
- Trichloroethyl group: Enhances electrophilicity and metabolic stability.
- Carbamothioyl bridge: Facilitates hydrogen bonding and metal coordination.
- 2-Methylbenzamide: Introduces steric hindrance and lipophilicity.
- 4-Acetamidophenyl: Provides hydrogen-bonding capacity via the acetamide group.
Properties
Molecular Formula |
C19H19Cl3N4O2S |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-5-3-4-6-15(11)16(28)25-17(19(20,21)22)26-18(29)24-14-9-7-13(8-10-14)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
MZCFUSHRHQEVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of 4-aminophenyl isothiocyanate to form 4-(acetylamino)phenyl isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trichloroethyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-[1-({[(4-Bromophenyl)amino]thioxomethyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide (CAS: 301813-69-4)
- Structural difference : Bromine replaces the acetamide group at the para position of the phenyl ring.
- Molecular formula : C₁₇H₁₅BrCl₃N₃O₂S (average mass: 533.61 g/mol) .
- Impact of substitution: Increased molecular weight and halogenated hydrophobicity. Potential for enhanced π-π stacking but reduced hydrogen-bonding capacity compared to the acetamide analog.
- Applications : Bromine substitution is often leveraged in anticancer agents due to its electron-withdrawing effects .
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide
- Structural difference : A 4-oxo-2-thioxoimidazolidinylmethyl group replaces the trichloroethyl-acetamidophenyl moiety.
- Key data :
- Absence of trichloroethyl group reduces steric bulk but may decrease metabolic stability.
N-(1-{[(4-Acetamidophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide
- Structural difference : A nitro group replaces the 2-methyl substituent on the benzamide ring.
- Key data :
- Strong electron-withdrawing effect enhances reactivity in electrophilic substitutions.
- May increase cytotoxicity but also elevate oxidative stress risks.
Physicochemical and Spectral Comparison
Biological Activity
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide is a complex organic compound with significant biological activity. Its structure features multiple functional groups that contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H19Cl3N4O2S
- Molecular Weight : Approximately 411.7 g/mol
- Functional Groups :
- Acetylamino group
- Carbamothioyl group
- Trichloroethyl moiety
The presence of these functional groups suggests that the compound may engage in various chemical interactions, influencing its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit tyrosinase, a key enzyme in melanin production, thereby affecting pigmentation processes.
- Interaction with Biomolecules : The compound likely interacts with various biomolecules such as proteins and nucleic acids, which can modulate their functions and lead to therapeutic effects.
- Reactive Moieties : The trichloroethyl group enhances electrophilic reactivity, allowing the compound to participate in nucleophilic substitutions or hydrolysis reactions that can influence cellular processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable anti-melanogenic properties. For example:
- Tyrosinase Inhibition : The compound was found to inhibit mushroom tyrosinase activity significantly more than traditional inhibitors like kojic acid. This suggests its potential use in skin-lightening formulations .
- Cell Line Studies : In B16F10 melanoma cells, the compound reduced melanin production without cytotoxic effects. This dual mechanism involves both direct inhibition of tyrosinase and suppression of melanogenesis-related proteins and genes .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide | Similar functional groups but differs in methyl substitution | Potential differences in biological activity due to methyl group |
| N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide | Contains a butoxy group instead of trichloroethyl | May exhibit different solubility and reactivity |
| N-[1-(4-acetamidophenyl)-N'-methylthiourea] | Similar core structure but lacks trichloroethyl moiety | Different pharmacological properties due to structural variations |
This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Dermatological Treatments : Given its anti-melanogenic properties, it may be effective in treating hyperpigmentation disorders.
- Cancer Research : Its ability to inhibit tyrosinase could be explored further for potential applications in melanoma treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
